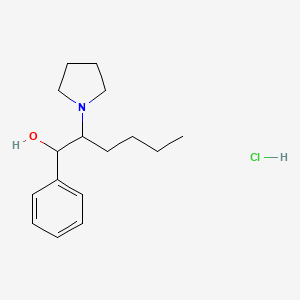
alpha-Pyrrolidinohexanophenone metabolite (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Pyrrolidinohexanophenone metabolite (hydrochloride) is a useful research compound. Its molecular formula is C16H26ClNO and its molecular weight is 283.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality alpha-Pyrrolidinohexanophenone metabolite (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Pyrrolidinohexanophenone metabolite (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
The synthesis of alpha-Pyrrolidinohexanophenone metabolite (hydrochloride) involves several steps, starting from the precursor alpha-Pyrrolidinohexanophenone. The synthetic route typically includes the following steps:
Formation of the Pyrrolidine Ring: This involves the reaction of a suitable ketone with pyrrolidine under acidic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Chemical Reactions Analysis
Alpha-Pyrrolidinohexanophenone metabolite (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring, using reagents like alkyl halides.
Mechanism of Action
The mechanism of action of alpha-Pyrrolidinohexanophenone metabolite (hydrochloride) involves its interaction with monoamine transporters in the brain. It primarily inhibits the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in heightened stimulation and euphoria . The compound’s effects are mediated through its binding to the dopamine transporter, norepinephrine transporter, and serotonin transporter .
Comparison with Similar Compounds
Alpha-Pyrrolidinohexanophenone metabolite (hydrochloride) is similar to other synthetic cathinones such as:
Alpha-Pyrrolidinoisohexanophenone: A positional isomer with similar stimulant effects.
Alpha-Pyrrolidinopentiophenone: Another synthetic cathinone with a shorter carbon chain.
Alpha-Pyrrolidinobutiophenone: Known for its potent stimulant effects.
What sets alpha-Pyrrolidinohexanophenone metabolite (hydrochloride) apart is its specific metabolic pathway and the unique analytical challenges it presents in forensic toxicology .
Properties
Molecular Formula |
C16H26ClNO |
|---|---|
Molecular Weight |
283.83 g/mol |
IUPAC Name |
1-phenyl-2-pyrrolidin-1-ylhexan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H25NO.ClH/c1-2-3-11-15(17-12-7-8-13-17)16(18)14-9-5-4-6-10-14;/h4-6,9-10,15-16,18H,2-3,7-8,11-13H2,1H3;1H |
InChI Key |
KGCPQFBEEMGTIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(C1=CC=CC=C1)O)N2CCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



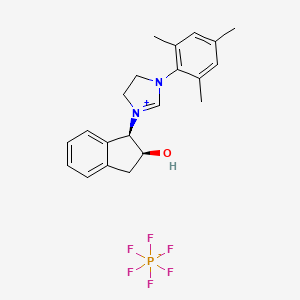
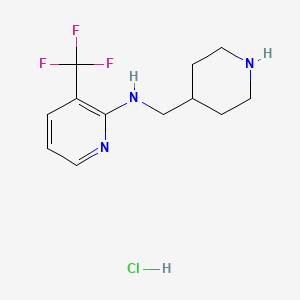

![1-Bromoimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B14087187.png)
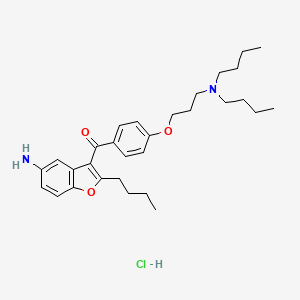

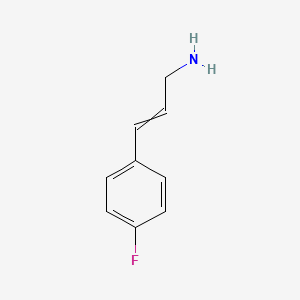

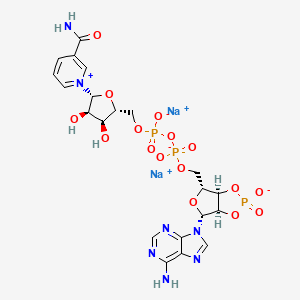
![4-[(E)-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-N,N-dipropylaniline](/img/structure/B14087221.png)
![2-[2-Bromo-6-nitro-4-(trifluoromethoxy)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene](/img/structure/B14087231.png)
![1-(3,4-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087244.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087245.png)
